molecular formula C14H8F3N3O2 B1331412 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 312635-16-8

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1331412
M. Wt: 307.23 g/mol
InChI Key: ISTITOKMPPPWKZ-UHFFFAOYSA-N
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Description

The compound 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its biological relevance and potential therapeutic applications. This class of compounds has been identified as a privileged structure, meaning it is a versatile scaffold that can interact with various types of biological targets .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of aminopyrazoles with appropriate diketones or beta-diketones. For instance, the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines can be achieved through a novel two-step synthesis starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, followed by various bond-forming reactions to introduce different substituents . Another approach involves the condensation of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones, followed by solution-phase acylation and reduction methodologies to yield a diverse library of compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The trifluoromethyl group at the 7-position and various substituents at other positions can significantly influence the compound's biological activity and physical properties. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the molecular conformation and potential interactions with biological targets10.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including SNAr type reactions for C-5 position substitution and Suzuki–Miyaura cross-coupling for C-3 position arylation . These reactions allow for the introduction of diverse substituents, which can be used to modulate the biological activity of the compounds. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized through reactions with heterocyclic amines, cyanoacetamide, and other reagents to yield a wide range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the substituents present on the core scaffold. The introduction of a trifluoromethyl group, for example, can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. The presence of various substituents can also affect the compound's solubility, melting point, and ability to form crystals, which are important considerations for drug development10.

Scientific Research Applications

Synthesis and Biological Activity

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been studied for their synthesis and biological activities. One study reported the synthesis of a related compound, which showed significant inhibition against various cancer cell lines (Liu et al., 2016).

Regioselective Synthesis

The regioselective synthesis of this compound has been explored. For instance, a study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the potential for creating a range of derivatives with different biological properties (Drev et al., 2014).

Efficient Synthesis Approaches

Efficient synthesis methods for various 3,5-disubstituted derivatives of this compound have been developed. These methods facilitate the creation of a library of compounds with potential applications in kinase inhibition and other areas (Jismy et al., 2020).

Photophysical Properties

The photophysical properties of derivatives of this compound have been investigated. A study reported on the absorption UV-Vis and fluorescence properties of a series of these derivatives, highlighting their potential applications in materials science and photophysics (Stefanello et al., 2022).

Antitumor Activity

Research has also focused on the antitumor activities of derivatives of this compound. One study synthesized a derivative that demonstrated marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, showing promise as an anticancer agent (Liu et al., 2020).

Fungicidal Activity

In the realm of agriculture, derivatives of this compound have been synthesized as analogues of systemic fungicides like carboxin. This research could lead to the development of new fungicides with enhanced effectiveness and safety profiles (Huppatz, 1985).

Future Directions

The future directions in the research of this compound involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . This includes protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTITOKMPPPWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yoshida, A Mori, A Inaba, M Oka, H Makino… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel tetrahydropyrazolopyrimidine derivatives containing an adamantyl group were synthesized and evaluated as potential calcium-sensing receptor (CaSR) antagonists. …
Number of citations: 35 www.sciencedirect.com

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